代谢胺甲草胺

描述

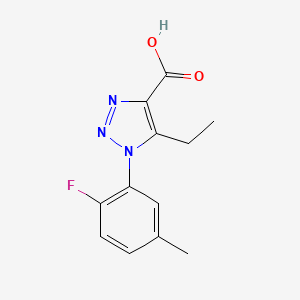

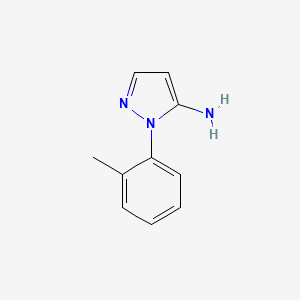

Metamitron-desamino is a member of the class of 1,2,4-triazines. It is a metabolite of metamitron and is functionally related to it . It has a role as a marine xenobiotic metabolite . The CAS number for Metamitron-desamino is 36993-94-9 .

Synthesis Analysis

Metamitron and its main metabolite desamino-metamitron are frequently detected in surface waters . The transformation of metamitron in water-sediment systems provides detailed insight into the biodegradation processes .

Molecular Structure Analysis

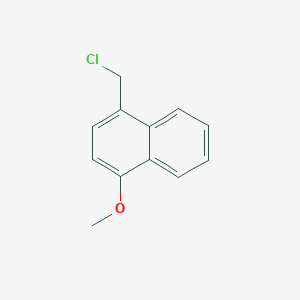

The molecular formula for Metamitron-desamino is C10H9N3O . It is a member of the class of 1,2,4-triazines that is metamitron in which the amino group has been replaced by a hydrogen atom .

Chemical Reactions Analysis

Metamitron and its main metabolite desamino-metamitron are frequently detected in surface waters . The transformation of metamitron in water-sediment systems provides detailed insight into the biodegradation processes .

Physical And Chemical Properties Analysis

The molecular formula for Metamitron-desamino is C10H9N3O . It is a member of the class of 1,2,4-triazines that is metamitron in which the amino group has been replaced by a hydrogen atom .

科学研究应用

水-沉积物系统中的生物降解

代谢胺甲草胺及其代谢物脱氨代谢胺甲草胺,经常在地表水中发现,人们已经对其在水-沉积物系统中的降解行为进行了研究。一项使用 13C 同位素标记的研究揭示了代谢胺甲草胺在这些系统中的显着矿化,突出了沉积物在其生物降解中的关键作用。微生物利用代谢胺甲草胺作为碳源,将 13C 标记掺入微生物氨基酸,最终转化为生物残留物。然而,一部分 13C6-代谢胺甲草胺当量被发现存在于异源不可提取残留物 (NER) 中,表明存在潜在的延迟环境风险 (王等人,2017)。

土壤微观世界中的降解路线

在土壤微观世界中,代谢胺甲草胺迅速矿化,13CO2 构成了最初 13C6-代谢胺甲草胺当量中很大一部分。这项研究提供了 13C6-代谢胺甲草胺在 80 天内的详细周转质量平衡,揭示了代谢胺甲草胺通过脱氨代谢胺甲草胺途径被生物降解,这对于微生物的生长代谢至关重要。生物降解的后期表明激活了与生物分子合成相关的“红球菌途径”,并且与微生物饥饿有关 (王、米尔特纳和诺瓦克,2017)。

在有土壤存在的水中光解

研究表明,代谢胺甲草胺在水溶液中光解迅速,形成脱氨代谢胺甲草胺。光解速率受土壤、土壤有机质 (SOM) 和土壤成分(如铁氧化物)的存在影响,这些成分会影响代谢胺甲草胺在自然环境中的降解过程 (考克斯等人,1996)。

田间模拟的渗滤仪研究

渗滤仪数据用于调查田间条件下代谢胺甲草胺的淋失和降解行为。这种方法提供了对代谢胺甲草胺及其主要代谢物脱氨代谢胺甲草胺在土壤中的分布的见解,有助于模拟实际田间条件并评估这种农用化学品的环境影响 (库比亚克等人,1988)。

代谢胺甲草胺的光化学反应

对代谢胺甲草胺光化学反应的研究表明,其光解依赖于溶剂和氧气存在等因素。该研究揭示了在不同条件下不同的光解速率常数和量子产率,为理解代谢胺甲草胺及其副产物的环境归宿提供了必要的信息 (帕尔姆、米勒和策奇,1997)。

作用机制

Target of Action

The primary target of the compound 3-Methyl-6-phenyl-4H-[1,2,4]triazin-5-one, also known as Metamitron-desamino, is photosystem II . This photosystem is a crucial component of the photosynthetic electron transport chain in plants, playing a vital role in the conversion of light energy into chemical energy .

Mode of Action

Metamitron-desamino disrupts photosystem II, inhibiting electron transport . This disruption prevents the photosynthetic process, thereby inhibiting the plant’s ability to produce the energy it needs to grow . It is applied as a foliar spray, and is absorbed effectively through the leaf surface and the roots .

Biochemical Pathways

By inhibiting photosystem II, Metamitron-desamino disrupts the photosynthetic electron transport chain . This disruption affects the light-dependent reactions of photosynthesis, preventing the production of ATP and NADPH, which are essential for the light-independent reactions (Calvin cycle). The downstream effect is a reduction in the synthesis of glucose and other organic compounds, leading to the cessation of plant growth .

Pharmacokinetics

Metamitron-desamino is highly soluble in water . Once applied, it is absorbed through the leaf surface and the roots, and is translocated acropetally to the leaves of the target plants . The compound can be moderately persistent in some soil systems depending on local conditions .

Result of Action

The molecular and cellular effects of Metamitron-desamino’s action result in the inhibition of photosynthesis and the cessation of plant growth . By disrupting the photosynthetic process, the compound deprives the plant cells of the energy they need to carry out vital functions, leading to the plant’s death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Metamitron-desamino. For instance, its solubility in water allows it to be easily applied as a foliar spray and absorbed by the plant . . Additionally, its persistence in soil can be influenced by factors such as soil type, temperature, and moisture .

未来方向

属性

IUPAC Name |

3-methyl-6-phenyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-7-11-10(14)9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSYWCQYMPDAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190483 | |

| Record name | 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36993-94-9 | |

| Record name | Desaminometamitron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36993-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036993949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417324.png)

![1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1417329.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)

![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)

![6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417345.png)